molecular formula C9H10F2O B6260114 1,1-difluoro-3-phenylpropan-2-ol CAS No. 145299-86-1

1,1-difluoro-3-phenylpropan-2-ol

Cat. No. B6260114
CAS RN: 145299-86-1
M. Wt: 172.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-difluoro-3-phenylpropan-2-ol, also known as 1,1-difluoropropan-2-ol, is an important organic compound that is widely used in various scientific research applications. It has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. This compound has been studied extensively due to its unique physical and chemical properties.

Scientific Research Applications

1,1-difluoro-3-phenylpropan-2-ol-3-phenylpropan-2-ol has a wide range of scientific research applications. It is used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anti-depressants. It is also used in the synthesis of various polymers and in the production of various organic compounds. Additionally, it is used in the synthesis of various polyurethanes, polyamides, and polyesters. It is also used as a reagent in the synthesis of various organic compounds, including esters, amides, and amines.

Mechanism of Action

The mechanism of action of 1,1-difluoro-3-phenylpropan-2-ol-3-phenylpropan-2-ol is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are important mediators of inflammation. Inhibition of COX-2 leads to the reduction of inflammation, which is beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
1,1-difluoro-3-phenylpropan-2-ol-3-phenylpropan-2-ol has been studied for its biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory, anticonvulsant, and anti-depressant effects. Additionally, it has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases. Furthermore, it has been shown to have antimicrobial activity, which may be beneficial in the treatment of certain infections.

Advantages and Limitations for Lab Experiments

1,1-difluoro-3-phenylpropan-2-ol-3-phenylpropan-2-ol has several advantages for lab experiments. It is relatively inexpensive and can be easily synthesized. Additionally, it is stable and has a low toxicity. However, it is not soluble in water and has a low solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

1,1-difluoro-3-phenylpropan-2-ol-3-phenylpropan-2-ol has potential for use in a variety of applications. Further research is needed to explore the potential therapeutic applications of the compound, such as its use in the treatment of cancer, autoimmune diseases, and neurological disorders. Additionally, further research is needed to explore the potential of the compound as an antioxidant and antimicrobial agent. Finally, further research is needed to explore the potential of the compound as a catalyst for the synthesis of various organic compounds.

Synthesis Methods

1,1-difluoro-3-phenylpropan-2-ol-3-phenylpropan-2-ol can be synthesized through various methods. The most commonly used method is the reaction of 1,1-difluoro-3-phenylpropan-2-olpropan-2-ol with phenylmagnesium bromide. This reaction is carried out in the presence of a catalyst such as a palladium or copper compound. The reaction produces 1,1-difluoro-3-phenylpropan-2-ol-3-phenylpropan-2-ol as the main product. Other methods of synthesis include the reaction of 1,1-difluoro-3-phenylpropan-2-olpropan-2-ol with an aryl halide, the reaction of 1,1-difluoro-3-phenylpropan-2-olpropan-2-ol with an aryl amine, and the reaction of 1,1-difluoro-3-phenylpropan-2-olpropan-2-ol with an aryl ketone.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-difluoro-3-phenylpropan-2-ol involves the conversion of commercially available starting materials to the desired product through a series of chemical reactions.", "Starting Materials": [ "Benzaldehyde", "1,1-Difluoroethane", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Sodium sulfate", "Methanol" ], "Reaction": [ "Step 1: Benzaldehyde is reacted with 1,1-difluoroethane in the presence of sodium borohydride as a reducing agent to yield 1-phenyl-1,1-difluoroethanol.", "Step 2: 1-phenyl-1,1-difluoroethanol is then treated with hydrochloric acid to form 1-phenyl-1,1-difluoroethane.", "Step 3: 1-phenyl-1,1-difluoroethane is reacted with sodium hydroxide in the presence of acetic acid as a catalyst to yield 1,1-difluoro-3-phenylpropan-2-one.", "Step 4: 1,1-difluoro-3-phenylpropan-2-one is reduced with sodium borohydride to yield the final product, 1,1-difluoro-3-phenylpropan-2-ol.", "Step 5: The product is purified by washing with water, drying over sodium sulfate, and recrystallization from methanol." ] }

CAS RN

145299-86-1

Product Name

1,1-difluoro-3-phenylpropan-2-ol

Molecular Formula

C9H10F2O

Molecular Weight

172.2

Purity

91

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.